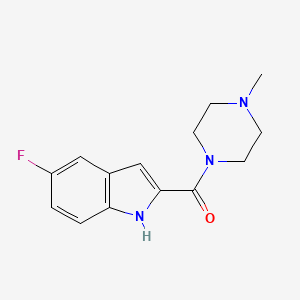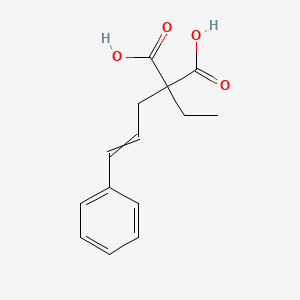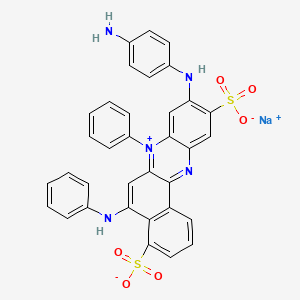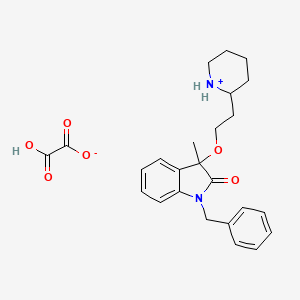
(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole moiety and a piperazine ring, which contribute to its unique chemical properties and biological activities.
準備方法
The synthesis of (5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Coupling: The final step involves the coupling of the fluorinated indole with 4-methylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, as well as in material science for the development of new materials with unique properties.
作用機序
The mechanism of action of (5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperazine ring contributes to its overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
(5-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone can be compared with other indole derivatives, such as:
(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
(4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: A synthetic cannabinoid receptor agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
特性
CAS番号 |
459168-42-4 |
|---|---|
分子式 |
C14H16FN3O |
分子量 |
261.29 g/mol |
IUPAC名 |
(5-fluoro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16FN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 |
InChIキー |
MIGREITXIMIAAD-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
溶解性 |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)

![[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B14164248.png)
![n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B14164250.png)




![N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B14164276.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine](/img/structure/B14164278.png)
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)


![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
